4-Chloro-3-fluorotoluene
Overview
Description
4-Chloro-3-fluorotoluene, also known as 3-Fluoro-4-chlorotoluene, is a chemical compound with the molecular formula C7H6ClF . It has a molecular weight of 144.57 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a fluorine atom attached to adjacent carbon atoms and a methyl group attached to the carbon atom next to the chlorine atom .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 166.7±20.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.3 mmHg at 25°C . It has a refractive index of 1.502 .Scientific Research Applications
Molecular Structure and Spectroscopy
4-Chloro-3-fluorotoluene's molecular structure and internal rotations have been studied extensively. The internal rotation of the methyl group in related molecules like 2-Chloro-4-fluorotoluene causes fine splittings of rotational transitions, observable through microwave spectroscopy and quantum chemistry. Hyperfine effects from chlorine nuclear quadrupole moment coupling and its nuclear spin contribute to this phenomenon. The detailed molecular structure, including bond lengths and angles, can be deduced from experimental rotational constants combined with quantum chemistry predictions (Nair et al., 2020).
Chemical Reactions and Synthesis
Research has also focused on the chemical reactions involving this compound derivatives. For example, the vibronic emission spectrum of 3-chloro-4-fluorobenzyl radical was observed, providing insights into the formation of radicals and their reaction paths, which were explained with ab initio studies (Lee, 2021). Moreover, studies on selectivity nitration of related compounds like 3-fluorotoluene have found improved selectivity processes, highlighting the significance of regioselective chemical reactions in synthesizing specific compounds (Xiao-yan, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXNHUSVBYUTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371464 | |
Record name | 4-Chloro-3-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-94-6 | |
Record name | 1-Chloro-2-fluoro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5527-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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